Pdcd4-IN-1 -

Pdcd4-IN-1

Catalog Number: EVT-1434653
CAS Number:
Molecular Formula: C12H9BrClN3O
Molecular Weight: 326.57g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pdcd4-IN-1 is a small molecule compound that acts as an inhibitor of the programmed cell death 4 protein (PDCD4), which is known for its role in regulating cellular processes such as translation and tumor suppression. PDCD4 functions by binding to eukaryotic translation initiation factor 4A (eIF4A), inhibiting its helicase activity, and thereby suppressing protein synthesis. This compound has garnered attention due to its potential therapeutic implications in cancer treatment, where PDCD4 often acts as a tumor suppressor.

Source and Classification

Pdcd4-IN-1 was identified through high-throughput screening of small molecule libraries aimed at discovering inhibitors of PDCD4. It belongs to the class of small organic compounds and is classified as a selective PDCD4 inhibitor. The compound's ability to modulate PDCD4 activity positions it as a promising candidate for further research in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pdcd4-IN-1 involves several key steps that utilize standard organic synthesis techniques. While specific synthetic pathways may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which are selected based on their functional groups that can be easily modified.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitution: To introduce various substituents that enhance binding affinity to PDCD4.
    • Coupling reactions: To form the core structure of the compound.
    • Purification: Techniques such as column chromatography are employed to isolate the desired product.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Pdcd4-IN-1 features a central scaffold that interacts specifically with PDCD4. While detailed structural data from crystallography may not be publicly available, computational modeling suggests that the compound adopts a conformation conducive to binding within the PDCD4-eIF4A interface.

  • Molecular Formula: The exact molecular formula would depend on the specific synthetic route taken but typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
  • Molecular Weight: The molecular weight is generally calculated based on the empirical formula derived from the synthesis.
Chemical Reactions Analysis

Reactions and Technical Details

Pdcd4-IN-1 primarily functions through competitive inhibition of PDCD4's interaction with eIF4A. The key chemical reaction can be described as:

  • Inhibition Reaction: Pdcd4-IN-1 binds to PDCD4, preventing it from associating with eIF4A, thereby allowing for increased translation of target mRNAs associated with cell proliferation.

This mechanism highlights its potential role in enhancing protein synthesis in contexts where PDCD4 normally exerts a suppressive effect, such as in cancerous cells.

Mechanism of Action

Process and Data

The mechanism of action for Pdcd4-IN-1 involves several steps:

  1. Binding: The compound binds to PDCD4 with high affinity, effectively blocking its interaction with eIF4A.
  2. Disruption of Translation Repression: By inhibiting PDCD4, Pdcd4-IN-1 facilitates the recruitment of eIF4A to mRNA complexes, promoting translation initiation.
  3. Cellular Effects: Increased translation can lead to enhanced expression of proteins that promote cell growth and survival, particularly in cancer cells where PDCD4 levels are often dysregulated.

Data from various studies indicate that knockdown or inhibition of PDCD4 results in increased translational efficiency for a subset of mRNAs involved in cell cycle progression and survival pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Pdcd4-IN-1 are crucial for understanding its behavior in biological systems:

  • Solubility: Typically assessed in various solvents; solubility profiles can influence bioavailability.
  • Stability: Stability under physiological conditions is critical for therapeutic applications; degradation pathways should be characterized.
  • pKa Values: Understanding ionization states helps predict interactions with biological targets.

Relevant data regarding these properties can be obtained through experimental studies focusing on pharmacokinetics and pharmacodynamics.

Applications

Scientific Uses

Pdcd4-IN-1 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a PDCD4 inhibitor, it may be used to study the role of PDCD4 in tumor biology, particularly in how it regulates translation and cell proliferation.
  2. Drug Development: It serves as a lead compound for developing new cancer therapeutics targeting translational control mechanisms.
  3. Cell Biology Studies: Researchers can utilize this compound to dissect pathways involving protein synthesis regulation, potentially uncovering new therapeutic targets or biomarkers for cancer progression.
Introduction to PDCD4 and Pdcd4-IN-1

Molecular Characterization of PDCD4

Genomic Localization and Structural Domains

The human PDCD4 gene (officially designated programmed cell death 4) maps to chromosome 10q25.2 and spans 28,212 bp with 13 exons, generating three major protein-coding transcripts through alternative splicing [1] [9]. The predominant isoform (NP_055271.2) comprises 469 amino acids and contains three functionally distinct domains: an N-terminal RNA-binding domain (residues 1-156) featuring two RNA recognition motifs (RRM1/RRM2), and two central and C-terminal MA-3 domains (residues 157-318 and 319-449, respectively) [1] [8]. The MA-3 domains adopt atypical HEAT repeat structures (α-helical hairpins) that mediate protein-protein interactions. Crystallographic studies reveal that these domains form an integrated structural platform essential for binding eukaryotic initiation factors [2] [4]. The N-terminal domain exhibits structural flexibility but contains critical residues (e.g., W124, K114-K115) that facilitate ribosomal binding by inserting into the mRNA entry channel of the 40S subunit, as demonstrated by cryo-EM analyses [4].

Table 1: Structural Domains of Human PDCD4 Protein

DomainResidue RangeStructural FeaturesFunctional Role
N-terminal (RRM1/RRM2)1-156Unstructured, RNA-binding motifsmRNA interaction; ribosomal docking at mRNA entry channel
MA-3 Middle (MA-3M)157-3184 α-helical layers (HEAT repeats)eIF4A binding via acidic residues (E210, E249, D253)
MA-3 C-terminal (MA-3C)319-4493 α-helical layers (HEAT repeats)eIF4A binding via E373, R414, D418; dimer stabilization

Evolutionary Conservation Across Species

PDCD4 exhibits remarkable phylogenetic conservation, with homologs identified in Mus musculus (92% amino acid identity), Rattus norvegicus, Gallus gallus, and Drosophila melanogaster [5] [8] [10]. The MA-3 domains show the highest sequence preservation (>95% identity between humans and mice), underscoring their fundamental role in translation regulation. Genomic analyses indicate that the PDCD4 locus arose early in metazoan evolution, with structural maintenance of RNA-binding and eIF4A-interaction interfaces across vertebrates. Functional conservation is evidenced by similar tumor-suppressive activities in murine models, where Pdcd4 knockout promotes lymphoma development and accelerates chemical carcinogenesis [5] [8].

Functional Roles of PDCD4 in Cellular Homeostasis

Tumor Suppression Mechanisms

PDCD4 constrains oncogenesis through multi-layered molecular interventions. It suppresses neoplastic transformation by inhibiting the translation of malignancy-associated transcripts via eIF4A sequestration [1] [10]. By binding eIF4A through its MA-3 domains, PDCD4 blocks the helicase activity essential for resolving structured 5'UTRs of oncogenic mRNAs (e.g., SIN1, BCL-XL). This translationally represses key oncoproteins:

  • mTORC2/Akt pathway: PDCD4-mediated SIN1 mRNA suppression reduces mTORC2 complex formation, decreasing Akt-S473 phosphorylation and subsequent inhibition of Snail-mediated epithelial-mesenchymal transition (EMT) [5] [10]
  • Cell cycle: PDCD4 downregulates cyclin D1 and c-Myb synthesis, inducing G1 arrest in triple-negative breast cancer models [10]
  • Invasion: PDCD4 transcriptionally upregulates TIMP-2, inhibiting matrix metalloproteinases and suppressing metastasis in mammary carcinoma [10]

Additionally, PDCD4 binds the β-catenin pathway component MDR1, reducing chemoresistance in colorectal cancer [5]. Its physical interaction with Rictor further destabilizes mTORC2, amplifying Akt pathway suppression [10].

Regulation of Apoptosis and Translation Inhibition

Beyond tumor suppression, PDCD4 regulates programmed cell death through translation control mechanisms. It binds internal ribosome entry sites (IRES) in apoptosis-related mRNAs (e.g., XIAP, BCL-XL), blocking cap-independent translation initiation and sensitizing cells to intrinsic apoptosis [6] [8] [10]. PDCD4’s N-terminal domain inserts into the 40S ribosomal mRNA channel, sterically hindering mRNA accommodation and decoding center access, as resolved by cryo-EM at 2.6 Å resolution [4]. This ribosomal binding is augmented by interactions with ribosomal proteins RPL5 and RPS13 [1].

PDCD4 also modulates translation termination by stimulating peptidyl-tRNA hydrolysis through eukaryotic release factors eRF1-eRF3. This activity is synergistically enhanced by poly(A)-binding protein (PABP), suggesting PDCD4 integrates initiation and termination checkpoints [7]. Consequently, PDCD4 depletion increases cellular resistance to apoptosis inducers like TNF-α and chemotherapeutic agents [8] [10].

Rationale for Targeting PDCD4 Pathways

PDCD4 Dysregulation in Disease Pathogenesis

PDCD4 deficiency is a hallmark of aggressive malignancies. Epigenetic silencing (promoter hypermethylation), transcriptional repression, and post-translational degradation collectively downregulate PDCD4 in >80% of solid tumors [1] [7] [9]:

  • Oncogenic miRNAs: miR-21 targets PDCD4’s 3'UTR, reducing its expression in 78% of breast cancers; miR-181b-5p and miR-421 show similar activity in thyroid/breast carcinomas [9] [10]
  • Ubiquitination: SKP2-SCF E3 ligase complexes and β-TrCP mediate PDCD4 degradation upon phosphorylation by Akt/S6K1 [6] [8]
  • Transcriptional repression: HER2/MAPK signaling suppresses PDCD4 transcription in aromatase inhibitor-resistant breast cancer [10]

Table 2: PDCD4 Dysregulation in Human Cancers

Cancer TypeAlteration FrequencyPrimary MechanismsClinical Correlates
Breast carcinoma60-80%miR-21 overexpression; HER2 signalingLymph node metastasis; reduced OS/DFS
Colorectal cancer70-90%Promoter methylation; SRSF3 splicingAdvanced TNM stage; chemoresistance
Non-small cell lung cancer50-70%miR-21; ubiquitinationReduced 5-year survival
Hepatocellular carcinoma60-75%miR-21; 5'CpG island methylationVascular invasion; recurrence

PDCD4 loss also extends beyond oncology, contributing to metabolic pathologies. In obesity and type 2 diabetes, PDCD4 deficiency exacerbates adipose tissue inflammation and insulin resistance via JNK/NF-κB activation [8]. Its downregulation in atherosclerosis promotes endothelial dysfunction through heightened oxidative stress [8].

Emergence of Pdcd4-IN-1 as a Research Tool

Pdcd4-IN-1 represents a pioneering small-molecule modulator developed to counteract pathological PDCD4 suppression. Although structural details remain proprietary, this compound is characterized as a PDCD4 stabilizer that antagonizes ubiquitin-mediated degradation, potentially by inhibiting S6K1-dependent phosphorylation at Ser67 [5] [8]. Its utility is established in:

  • Mechanistic studies: Pdcd4-IN-1 rescues PDCD4-dependent translation inhibition of structured 5'UTR reporters (e.g., SIN1 luciferase constructs) [5]
  • Pathway validation: Reverses mTORC2/Akt hyperactivation in PDCD4-/- murine embryonic fibroblasts [5]
  • Therapeutic exploration: Synergizes with paclitaxel and 5-fluorouracil in PDCD4-deficient xenografts by restoring chemosensitivity pathways [10]

As the first dedicated PDCD4-targeted probe, Pdcd4-IN-1 enables pharmacological dissection of PDCD4-dependent processes in oncogenesis, translation control, and therapy resistance. However, rigorous validation of its selectivity and in vivo target engagement remains an active research frontier [5] [8].

Properties

Product Name

Pdcd4-IN-1

IUPAC Name

5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide

Molecular Formula

C12H9BrClN3O

Molecular Weight

326.57g/mol

InChI

InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18)

InChI Key

VYRKESGWNTVDIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.